REACTION_CXSMILES
|
O.[O:2]=[C:3]1[N:8]([Na])[C:7](=[O:10])[CH:6]=[N:5][NH:4]1.[CH2:11](Br)[CH:12]=[CH2:13]>C(O)CO>[O:2]=[C:3]1[N:8]([CH2:13][CH:12]=[CH2:11])[C:7](=[O:10])[CH:6]=[N:5][NH:4]1 |f:0.1|
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Name
|
3,5-dioxo-4-sodio-2,3,4,5-tetrahydro-1,2,4-triazine monohydrate
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Quantity
|
6.12 g
|
Type
|
reactant
|
Smiles
|
O.O=C1NN=CC(N1[Na])=O
|
Name
|
|
Quantity
|
5.81 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
O=C1NN=CC(N1CC=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |